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Compound of Interest

Compound Name: 2-Isopropylacetophenone

CAS No.: 2142-65-6

Cat. No.: B1618988 Get Quote

Compound Class: Alkyl-Aromatic Ketone | Formula:

| MW: 162.23 g/mol

Executive Summary & Structural Dynamics
2-Isopropylacetophenone represents a classic case study in Steric Inhibition of Resonance

(SIR). Unlike its para-isomer (4-isopropylacetophenone, a common fragrance ingredient), the

ortho-isomer exhibits distinct spectral shifts due to the bulky isopropyl group forcing the acetyl

carbonyl out of planarity with the benzene ring.

Critical Isomer Warning: Researchers must distinguish this compound from 4'-

isopropylacetophenone (Cumaldehyde derivative, CAS 645-13-6). The data below is specific to

the ortho (2-) substitution pattern.

The "Ortho-Effect" Mechanism
In the ortho isomer, the steric clash between the carbonyl oxygen and the methine proton of the

isopropyl group prevents the

-orbital of the carbonyl from effectively overlapping with the aromatic

-system.
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Consequence 1 (IR): The C=O bond acquires more double-bond character (less single-bond

resonance character), shifting the stretching frequency to a higher wavenumber compared to

typical acetophenones.

Consequence 2 (UV/Vis): The

transition intensity is significantly hypochromic (reduced) compared to the para isomer.

Infrared Spectroscopy (IR)
Method: FT-IR (Neat/Liquid Film or KBr)

The infrared spectrum of 2-isopropylacetophenone is defined by the carbonyl environment.

Functional Group
Wavenumber
(cm⁻¹)

Intensity
Assignment &
Notes

C=O Stretch 1690 – 1705 Strong

Diagnostic Peak.

Shifted ~10-15 cm⁻¹

higher than

acetophenone (1685

cm⁻¹) due to steric

inhibition of

conjugation.

Ar C-H Stretch 3030 – 3080 Weak Aromatic ring protons.

Alk C-H Stretch 2960 – 2870 Medium

Split peaks due to

isopropyl methyls (

) and acetyl methyl.

Ar C=C Stretch 1580 – 1600 Medium
Aromatic skeletal

vibrations.

C-H Bend 1360 & 1380 Medium

Gem-dimethyl

doublet. Characteristic

"rabbit ears" of the

isopropyl group.
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Mass Spectrometry (EI-MS)
Method: Electron Ionization (70 eV)

The fragmentation pattern is dominated by

-cleavage and stability of the resulting carbocations. The ortho-substitution opens unique
rearrangement pathways not seen in the para isomer.

Key Ion Fragments
m/z Ion Type Fragment Structure Mechanism

162
Molecular Ion

(Moderate intensity).

147

Loss of methyl radical

(

). Can occur from the

isopropyl group or the

acetyl group.

119

Base Peak (Likely).

Loss of acetyl radical (

). Forms the stable o-

cumyl cation.

91

Tropylium ion

(rearrangement of the

benzyl fragment).

43

Acylium ion.

Diagnostic for methyl

ketones.

Fragmentation Pathway Visualization
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Pathway Logic

Molecular Ion
[M]+ m/z 162

[M-CH3]+
m/z 147-CH3•

[M-Acetyl]+
(o-Cumyl Cation)

m/z 119

-CH3CO• (Alpha Cleavage)

Acylium
m/z 43

Alpha Cleavage

Tropylium
m/z 91

-C2H4 (Rearrangement)

Alpha cleavage dominates due to stable benzylic cation formation.

Click to download full resolution via product page

Figure 1: Primary fragmentation pathways for 2-isopropylacetophenone under 70 eV Electron

Ionization.

Nuclear Magnetic Resonance (NMR)
Solvent:

| Reference: TMS (0.00 ppm)

1H NMR Data (400 MHz)
The ortho position of the isopropyl group creates a distinct shielding/deshielding environment

compared to the para isomer.
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Insight

1.20 – 1.25
Doublet (

Hz)
6H Isopropyl

Equivalent

methyls (unless

chiral

environment

induced, which is

rare here).

2.55 – 2.60 Singlet 3H Acetyl
Characteristic

methyl ketone

singlet.

3.20 – 3.40
Septet (

Hz)
1H Isopropyl Deshielded

benzylic methine.

7.10 – 7.30 Multiplet 2H Ar-H (meta/para) Ring protons.

7.35 – 7.45 Multiplet 1H
Ar-H (para to

CO)
Ring proton.

7.50 – 7.60 Doublet/Multiplet 1H
Ar-H (ortho to

CO)

Usually H-6.

Less deshielded

than typical

acetophenones

due to the twist

of the carbonyl

group (SIR).

13C NMR Data (100 MHz)
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Shift (

ppm)
Carbon Type Assignment

202.0 – 205.0 Quaternary (C=O) Carbonyl carbon.

145.0 – 148.0 Quaternary (Ar) C-2 (Ipso to Isopropyl).

138.0 – 140.0 Quaternary (Ar) C-1 (Ipso to Acetyl).

125.0 – 132.0 Methine (Ar) Aromatic CH signals.

29.0 – 30.0 Methine (Alk) Isopropyl CH.

29.0 – 30.0 Methyl
Acetyl

.

23.0 – 24.0 Methyl
Isopropyl

.

Experimental Protocols
These protocols are designed to be self-validating. If the "Check" step fails, do not proceed to

data acquisition.

Protocol A: NMR Sample Preparation
Selection: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent).

Solvent: Use

(99.8% D) with 0.03% TMS v/v.

Concentration: Dissolve 10–15 mg of analyte in 0.6 mL solvent.

Why: High concentration leads to viscosity broadening; low concentration reduces S/N

ratio.

Filtration: Filter solution through a small plug of glass wool directly into the tube to remove

suspended solids.
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Self-Validating Check: After locking and shimming, check the linewidth of the TMS peak. It

must be < 0.5 Hz at half-height. If > 0.5 Hz, re-shim or filter the sample again.

Protocol B: GC-MS Analysis Workflow

Sample Prep
(1 mg/mL in CH2Cl2)

Injection
Split 50:1, 250°C

Column Separation
DB-5ms or HP-5

(Non-polar capillary)

Temp Program
50°C (2min) -> 10°C/min -> 280°C

MS Detection
Source: 230°C, Quad: 150°C

Validation Check:
Is Peak Sym > 0.9?

Process Data

Yes

Clean Liner/Trim Column

No
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Figure 2: Optimized GC-MS workflow for alkyl-aromatic ketones.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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